3-Hepten-2-one is an unsaturated ketone naturally found in various sources, including Amazonian fruits [] and cooked spinach leaves []. It contributes to the characteristic aroma profiles of these natural products. In scientific research, 3-Hepten-2-one serves as a valuable building block for synthesizing more complex molecules and as a model compound for studying chemical reactions. It also finds applications in various industries, including food, personal care, and potentially even medical fields [].
3-Hepten-2-one can be sourced from various natural and synthetic pathways. It is often produced through the dehydrogenation of alcohols or the oxidation of alkenes. The compound falls under the category of aliphatic ketones, which are characterized by their straight-chain structure and functional group positioning.
The synthesis of 3-Hepten-2-one can be achieved through several methods:
The molecular structure of 3-Hepten-2-one features a carbon chain with seven carbon atoms, where the carbonyl group is located at the second position:
These properties indicate that it is a liquid at room temperature, exhibiting typical characteristics of low molecular weight ketones.
3-Hepten-2-one participates in various chemical reactions typical for ketones, including:
The mechanism by which 3-Hepten-2-one exerts its chemical behavior primarily involves its reactivity as a ketone:
This mechanism is fundamental in organic synthesis where 3-Hepten-2-one serves as an intermediate or reactant.
3-Hepten-2-one exhibits several notable physical and chemical properties:
3-Hepten-2-one finds utility across various scientific fields:
3-Hepten-2-one (systematic name: hept-3-en-2-one) has the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. Its structure features a ketone group at carbon 2 and a double bond between carbons 3 and 4, resulting in E- (trans) and Z- (cis) geometric isomers. The E-isomer (CAS 5609-09-6) predominates in commercial samples due to greater thermodynamic stability [5]. Key identifiers include:
CCC/C=C/C(C)=O
JHHZQADGLDKIPM-AATRIKPKSA-N
[1] [7] Table 1: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 112.17 g/mol | - |
Flash Point | 49°C (120°F) | Closed cup |
LogP (octanol-water) | 1.67 (estimated) | - |
Vapor Pressure | 2.7 mmHg | 25°C (estimated) |
The double bond configuration significantly impacts intermolecular interactions. The E-isomer adopts an extended conformation that enhances volatility and odor potency, whereas the Z-isomer exhibits a bent structure with distinct steric and electronic properties [4] [5].
3-Hepten-2-one emerged as a compound of interest in the early 20th century during investigations into dairy and fruit volatiles. By the 1980s, it was commercially produced by flavor manufacturers such as Alfrebro, which marketed it as "Coconut Ketone" due to its creamy, coconut-like aroma in ethanolic solutions [2]. Regulatory milestones include:
Chemical Synthesis
3-Hepten-2-one serves as a versatile intermediate in organic synthesis. It is produced via aldol condensation between butanal and acetone under basic conditions (NaOH/ethanol-water), yielding the E-isomer selectively at 0–20°C [8]. This reaction exemplifies stereoselective enolate formation and C–C bond formation. The compound is also a precursor to saturated ketones like 2-heptanone through catalytic hydrogenation [3].
Flavor and Fragrance Industry
In flavor systems, 3-hepten-2-one is prized for its dual functionality:
Table 2: Sensory Profile and Applications
Application Sector | Descriptor | Use Level |
---|---|---|
Dairy Flavoring | Creamy, buttery, cheesy | 10 ppm |
Fruit Flavoring | Coconut, pineapple | Variable |
Fragrance Compositions | Green, caraway, woody | ≤0.5% in concentrate |
Regulatory and Market Status
Global suppliers (e.g., Thermo Scientific, TCI America) offer synthetic grades (≥95% purity) and natural-identical formulations (10% in ethanol). The compound falls under WGK 3 environmental hazard classification, requiring flammable liquid storage (Storage Class Code 3) [1] [3]. Despite regulatory constraints in food, annual production aligns with demand for dairy and nut flavor enhancers, underscoring its industrial resilience.
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